2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid
Description
Properties
IUPAC Name |
2-cyclohexyl-2-[[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14-12(9-11-7-4-8-22-11)23-16(18-14)17-13(15(20)21)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2,(H,20,21)(H,17,18,19)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJFNOJMQJWNSR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N=C2NC(=O)C(=CC3=CC=CO3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(C(=O)O)N=C2NC(=O)/C(=C\C3=CC=CO3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid, a compound with the molecular formula CHNOS, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Weight : 334.39 g/mol
- CAS Number : 1007980-93-9
- Purity : >90%
Biological Activity Overview
The compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit notable antimicrobial properties. The thiazole ring is known for its ability to interact with biological membranes and inhibit bacterial growth.
- Anti-inflammatory Properties : Research suggests that compounds similar to 2-cyclohexyl-2-acetic acid can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition could lead to reduced inflammation and pain relief.
- Anticancer Potential : Thiazole derivatives have been explored for their anticancer properties. The compound's structure may allow it to interfere with cancer cell proliferation and induce apoptosis.
Antimicrobial Studies
A study conducted on various thiazole derivatives found that compounds with similar structural features demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Thiazole Derivative A | Moderate | Strong |
| Thiazole Derivative B | Strong | Moderate |
| 2-cyclohexyl-2-acetic acid | Pending | Pending |
Anti-inflammatory Activity
In a comparative study of anti-inflammatory agents, compounds featuring a thiazole moiety were shown to have IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a related compound exhibited an IC50 of 46.42 µM against butyrylcholinesterase (BChE), indicating potential as an anti-inflammatory agent .
Anticancer Activity
A screening of drug libraries identified thiazole-containing compounds as having promising anticancer activity. In vitro assays indicated that these compounds could inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The biological activity of 2-cyclohexyl-2-acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane integrity and function.
- Apoptosis Induction : Similar compounds have been noted for their ability to trigger programmed cell death in cancer cells.
Case Studies
- Case Study on Inflammatory Response : A rat model was used to evaluate the anti-inflammatory effects of thiazole derivatives, including 2-cyclohexyl-2-acetic acid. Results showed a significant reduction in paw edema compared to controls, suggesting effective modulation of inflammatory responses .
- Antimicrobial Efficacy in Clinical Isolates : Testing against clinical isolates revealed that thiazole derivatives could effectively reduce bacterial load in infected tissues, supporting their potential use in treating infections caused by resistant strains .
Scientific Research Applications
Overview
2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid is a compound with significant potential in various scientific and medical fields. Its unique molecular structure, characterized by the presence of a thiazole ring and a cyclohexyl group, suggests diverse applications, particularly in pharmacology and medicinal chemistry.
Antibacterial and Antitubercular Properties
Recent studies have highlighted the antibacterial and antitubercular activities of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising results against various bacterial strains. A notable study demonstrated that certain thiazole derivatives exhibited strong antibacterial activity compared to standard antibiotics like Ciprofloxacin and Rifampicin, indicating the potential of this compound in treating infections caused by resistant bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research into thiazole derivatives has revealed their ability to inhibit cancer cell proliferation. For example, thiazolo[3,2-b]-1,2,4-triazinone derivatives have been evaluated for their anticancer activities and demonstrated significant inhibitory effects on various cancer cell lines . This positions this compound as a candidate for further investigation in oncology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to introduce the cyclohexyl and amino acetic acid components. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of various thiazole derivatives against Mycobacterium smegmatis. The findings indicated that compounds with similar structures to 2-cyclohexyl derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics . This underscores the relevance of further exploring this compound's potential as an antibacterial agent.
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, compounds structurally related to 2-cyclohexyl derivatives were tested against multiple cancer cell lines. The results indicated significant growth inhibition in several lines, suggesting that modifications in the thiazole structure could enhance anticancer activity .
Comparison with Similar Compounds
Key Observations :
Comparative Efficiency :
| Method | Reaction Time | Yield (%) | Energy Efficiency | Reference |
|---|---|---|---|---|
| Microwave irradiation | 10–15 min | 85–90 | High | |
| Conventional reflux | 6–8 hours | 70–75 | Low |
Physicochemical Properties
Key Parameters :
- Lipophilicity (LogP) : Cyclohexyl substitution likely increases LogP compared to phenyl analogs (e.g., XLogP3 = 4.9 for a rhodanine derivative in ) .
- Hydrogen bonding: The acetic acid moiety provides a hydrogen bond donor (1 H-bond donor) and multiple acceptors (O, N), aiding solubility and target interaction .
- Molecular weight : ~400–480 g/mol (comparable to ’s 479.6 g/mol), within drug-like space .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
